gamma-Glutamyl-valyl-glycine
Overview
Description
Gamma-Glutamyl-valyl-glycine is a tripeptide composed of gamma-glutamyl, valyl, and glycine residues. This compound is known for its role as a kokumi substance, which enhances the flavor of foods without having a taste of its own. It is a potent agonist of the calcium-sensing receptor, which contributes to its flavor-enhancing properties .
Preparation Methods
Gamma-Glutamyl-valyl-glycine can be synthesized through multiple pathways. One method involves the production of gamma-glutamyl-valine from glutamate and valine by the enzyme glutamate-cysteine ligase or by the transfer of the gamma-glutamyl group from glutathione to valine by gamma-glutamyltransferase. The resulting gamma-glutamyl-valine is then combined with glycine by glutathione synthetase to form this compound . Another pathway involves the transfer of the gamma-glutamyl residue from glutathione to the dipeptide valyl-glycine, primarily catalyzed by the Dug2p-Dug3p complex .
Chemical Reactions Analysis
Gamma-Glutamyl-valyl-glycine undergoes various chemical reactions, including hydrolysis and transpeptidation. The enzyme gamma-glutamyltransferase catalyzes the hydrolysis of gamma-glutamyl bonds and the transfer of the gamma-glutamyl group to amino acids or short peptides . Common reagents used in these reactions include glutathione and gamma-glutamyltransferase. The major products formed from these reactions are gamma-glutamyl compounds and free amino acids .
Scientific Research Applications
Gamma-Glutamyl-valyl-glycine has several scientific research applications. In the field of food science, it is used as a kokumi substance to enhance the flavor of foods, particularly those containing umami substances like monosodium glutamate and inosine monophosphate . In biology and medicine, it is studied for its role as an agonist of the calcium-sensing receptor, which has implications for taste perception and potentially other physiological processes . Additionally, gamma-glutamyl peptides, including this compound, are natural components of yeast cells and are involved in various physiological reactions .
Mechanism of Action
Gamma-Glutamyl-valyl-glycine exerts its effects by acting as an agonist of the calcium-sensing receptor. This receptor is involved in the detection of calcium ions and plays a role in taste perception. When this compound binds to the calcium-sensing receptor, it enhances the preference for umami, fat, and sweet taste solutions without eliciting a taste of its own . This mechanism is thought to occur in the oral cavity, as confirmed by electrophysiological taste nerve responses .
Comparison with Similar Compounds
Gamma-Glutamyl-valyl-glycine is similar to other gamma-glutamyl peptides, such as glutathione (gamma-glutamyl-cysteine-glycine). Both compounds are involved in enhancing the flavor of foods and have roles in physiological processes. this compound is unique in its specific enhancement of umami, fat, and sweet tastes through its action on the calcium-sensing receptor . Other similar compounds include gamma-glutamyl-valine and gamma-glutamyl-glycine, which share structural similarities but may have different functional roles .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O6/c1-6(2)10(11(19)14-5-9(17)18)15-8(16)4-3-7(13)12(20)21/h6-7,10H,3-5,13H2,1-2H3,(H,14,19)(H,15,16)(H,17,18)(H,20,21)/t7-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXBLWNEFLKSSL-XVKPBYJWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019393 | |
Record name | L-gamma-Glutamyl-L-valylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38837-70-6 | |
Record name | L-gamma-Glutamyl-L-valylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001019393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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